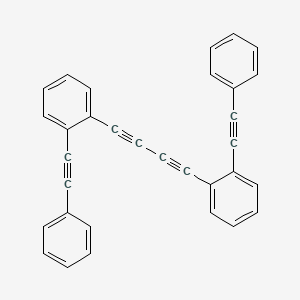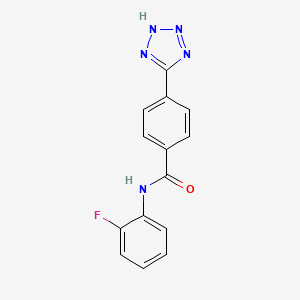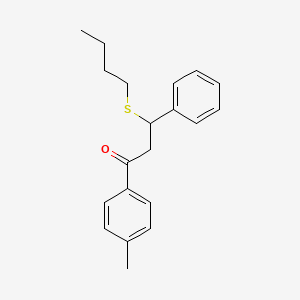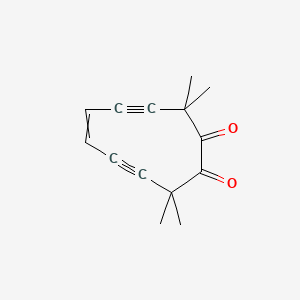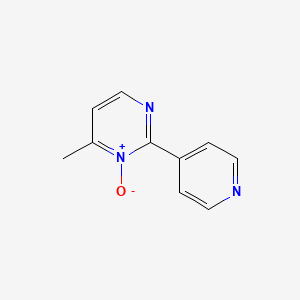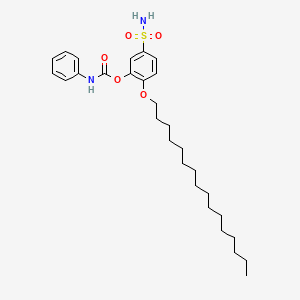
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a hexadecyloxy group, a sulfamoyl group, and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate typically involves a multi-step process. One common method includes the reaction of 2-(Hexadecyloxy)-5-sulfamoylphenol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis or the use of automated reactors can be employed to increase yield and reduce production time. Additionally, purification steps like recrystallization or chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenols.
Scientific Research Applications
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexadecyloxy)-5-sulfamoylphenol
- Phenylcarbamate derivatives
- Hexadecyloxy-substituted compounds
Uniqueness
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexadecyloxy group enhances its lipophilicity, while the sulfamoyl group contributes to its potential biological activity. Compared to other similar compounds, it offers a versatile platform for various applications in research and industry.
Properties
CAS No. |
142153-98-8 |
|---|---|
Molecular Formula |
C29H44N2O5S |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(2-hexadecoxy-5-sulfamoylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C29H44N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-35-27-22-21-26(37(30,33)34)24-28(27)36-29(32)31-25-19-16-15-17-20-25/h15-17,19-22,24H,2-14,18,23H2,1H3,(H,31,32)(H2,30,33,34) |
InChI Key |
DZQPVYVDCLSLDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)N)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


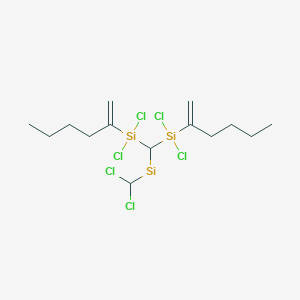
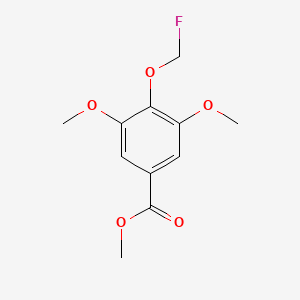
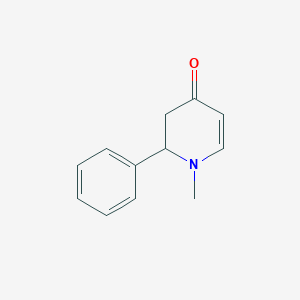
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)

